molecular formula C11H11ClN2O2 B15313136 2-Chloro-6-((2-methylbut-3-yn-2-yl)amino)isonicotinic acid

2-Chloro-6-((2-methylbut-3-yn-2-yl)amino)isonicotinic acid

Cat. No.: B15313136
M. Wt: 238.67 g/mol
InChI Key: DHKSFVYNULWMBY-UHFFFAOYSA-N
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Description

2-Chloro-6-((2-methylbut-3-yn-2-yl)amino)isonicotinic acid is an organic compound with the molecular formula C11H11ClN2O2 This compound is of interest due to its unique structure, which includes a chloro-substituted pyridine ring and an alkyne functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-((2-methylbut-3-yn-2-yl)amino)isonicotinic acid typically involves multiple steps One common method starts with the chlorination of isonicotinic acid to introduce the chloro group at the 2-positionThe reaction conditions often involve the use of a base such as potassium carbonate and a palladium catalyst to facilitate the coupling reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs. This could include the use of continuous flow reactors and more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-((2-methylbut-3-yn-2-yl)amino)isonicotinic acid can undergo various types of chemical reactions, including:

    Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.

    Reduction: The alkyne group can be reduced to form alkanes or alkenes.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst and lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the alkyne group can yield diketones, while reduction can yield alkanes. Substitution of the chloro group can yield a variety of substituted pyridine derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive compound, although specific biological activities have not been well-studied.

    Medicine: Its unique structure makes it a candidate for drug development, particularly for targeting specific enzymes or receptors.

    Industry: It can be used in the development of new materials, such as polymers or coatings, due to its reactive functional groups.

Mechanism of Action

The mechanism of action of 2-Chloro-6-((2-methylbut-3-yn-2-yl)amino)isonicotinic acid is not well-documented. its structure suggests that it could interact with biological molecules through hydrogen bonding, hydrophobic interactions, and covalent bonding with nucleophilic sites. The chloro and alkyne groups may also participate in specific chemical reactions within biological systems, potentially leading to the formation of reactive intermediates.

Comparison with Similar Compounds

Similar Compounds

    2-Chloroisonicotinic acid: Lacks the alkyne group, making it less reactive in certain types of chemical reactions.

    6-((2-methylbut-3-yn-2-yl)amino)isonicotinic acid: Lacks the chloro group, which may reduce its ability to participate in substitution reactions.

    2-Chloro-6-aminonicotinic acid: Lacks the alkyne group, making it less versatile in synthetic applications.

Uniqueness

2-Chloro-6-((2-methylbut-3-yn-2-yl)amino)isonicotinic acid is unique due to the presence of both a chloro and an alkyne group. This combination of functional groups allows it to participate in a wide range of chemical reactions, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C11H11ClN2O2

Molecular Weight

238.67 g/mol

IUPAC Name

2-chloro-6-(2-methylbut-3-yn-2-ylamino)pyridine-4-carboxylic acid

InChI

InChI=1S/C11H11ClN2O2/c1-4-11(2,3)14-9-6-7(10(15)16)5-8(12)13-9/h1,5-6H,2-3H3,(H,13,14)(H,15,16)

InChI Key

DHKSFVYNULWMBY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C#C)NC1=NC(=CC(=C1)C(=O)O)Cl

Origin of Product

United States

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